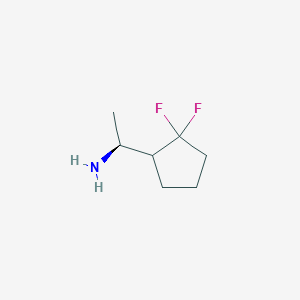
(1S)-1-(2,2-Difluorocyclopentyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2,2-Difluorocyclopentyl)ethanamine, also known as DFPEA, is a cyclopentylamine derivative that has been gaining attention in scientific research due to its potential therapeutic applications. DFPEA has been shown to have positive effects on the central nervous system, making it a promising compound for the development of new drugs. In
作用机制
The exact mechanism of action of (1S)-1-(2,2-Difluorocyclopentyl)ethanamine is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. (1S)-1-(2,2-Difluorocyclopentyl)ethanamine has been shown to increase the levels of these neurotransmitters in the brain, leading to its positive effects on cognitive function and mood.
Biochemical and Physiological Effects
(1S)-1-(2,2-Difluorocyclopentyl)ethanamine has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, (1S)-1-(2,2-Difluorocyclopentyl)ethanamine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. (1S)-1-(2,2-Difluorocyclopentyl)ethanamine has also been shown to increase the levels of antioxidants in the brain, which can protect against oxidative stress and inflammation.
实验室实验的优点和局限性
(1S)-1-(2,2-Difluorocyclopentyl)ethanamine has a number of advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. (1S)-1-(2,2-Difluorocyclopentyl)ethanamine is also highly selective for the central nervous system, making it a promising compound for the development of new drugs for neurological disorders. However, (1S)-1-(2,2-Difluorocyclopentyl)ethanamine has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the long-term effects of (1S)-1-(2,2-Difluorocyclopentyl)ethanamine on the central nervous system.
未来方向
There are several future directions for research on (1S)-1-(2,2-Difluorocyclopentyl)ethanamine. One area of interest is the development of new drugs based on (1S)-1-(2,2-Difluorocyclopentyl)ethanamine for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of (1S)-1-(2,2-Difluorocyclopentyl)ethanamine on the central nervous system. Additionally, more research is needed to fully understand the mechanism of action of (1S)-1-(2,2-Difluorocyclopentyl)ethanamine and its effects on neurotransmitter levels and BDNF expression.
Conclusion
(1S)-1-(2,2-Difluorocyclopentyl)ethanamine is a promising compound for scientific research due to its potential therapeutic applications in the treatment of neurological disorders. (1S)-1-(2,2-Difluorocyclopentyl)ethanamine has been shown to have positive effects on the central nervous system, including neuroprotective effects, improved cognitive function, and antidepressant and anxiolytic effects. While more research is needed to fully understand the long-term effects of (1S)-1-(2,2-Difluorocyclopentyl)ethanamine on the central nervous system, (1S)-1-(2,2-Difluorocyclopentyl)ethanamine is a promising compound for the development of new drugs and the study of the central nervous system.
合成方法
(1S)-1-(2,2-Difluorocyclopentyl)ethanamine can be synthesized using a simple two-step process. The first step involves the reaction of 2,2-difluorocyclopentanone with hydrazine hydrate, resulting in the formation of 2,2-difluorocyclopentyl hydrazine. The second step involves the reduction of 2,2-difluorocyclopentyl hydrazine with sodium borohydride, leading to the formation of (1S)-1-(2,2-Difluorocyclopentyl)ethanamine.
科学研究应用
(1S)-1-(2,2-Difluorocyclopentyl)ethanamine has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Studies have shown that (1S)-1-(2,2-Difluorocyclopentyl)ethanamine has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. (1S)-1-(2,2-Difluorocyclopentyl)ethanamine has also been shown to have antidepressant and anxiolytic effects in animal models.
属性
IUPAC Name |
(1S)-1-(2,2-difluorocyclopentyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c1-5(10)6-3-2-4-7(6,8)9/h5-6H,2-4,10H2,1H3/t5-,6?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMJJKRRUJTFRF-ZBHICJROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCC1(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

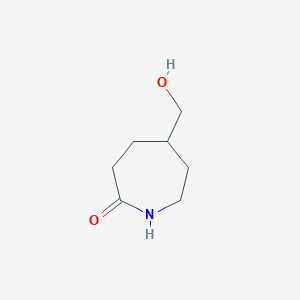
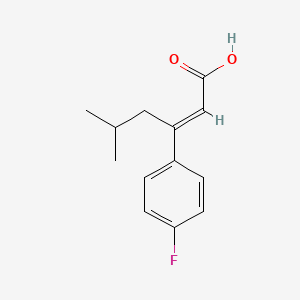
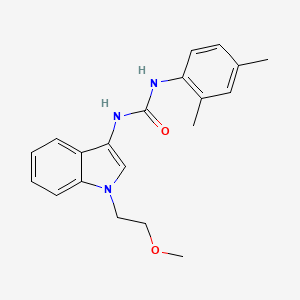
![2-(4-chlorophenyl)sulfonyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B2615017.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2615018.png)
![5-benzyl-N-(4-chlorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2615020.png)

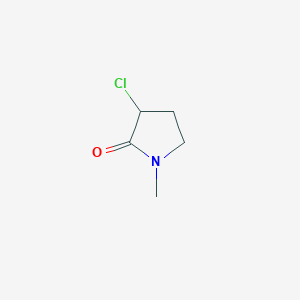
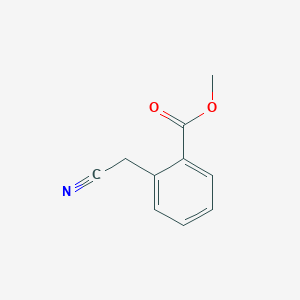

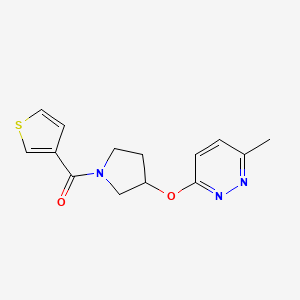

![tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2615033.png)
